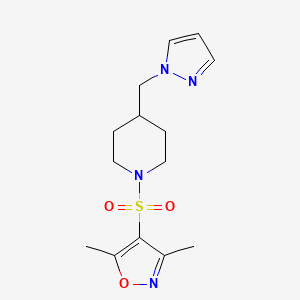![molecular formula C9H20ClN3O2 B2499547 3-(Dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide;hydrochloride CAS No. 2567503-39-1](/img/structure/B2499547.png)
3-(Dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide;hydrochloride is a chemical compound that is commonly used in scientific research. Its chemical structure consists of a propanamide backbone with two dimethylamino groups attached to it. This compound is also known as DMK, and it is used in various research areas such as neuroscience, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Potential Antidepressant Applications
A derivative of 3-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide hydrochloride, specifically 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, was explored for its potential antidepressant properties. The compound showed potent activity in preventing reserpine effects in mice, a model used to evaluate antidepressant drugs. Further, a derivative of this compound, 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride, was identified for its promising antidepressant activity combined with a lower incidence of anticholinergic side effects, common in many antidepressants (Clark et al., 1979).
Synthesis of Central Analgesics
The chemical structure of 3-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide hydrochloride has been utilized in the synthesis of central analgesics like tapentadol hydrochloride. This process involves a series of reactions starting from 1-(3-methoxyphenyl)-1-propanone, followed by a Mannich reaction, Grignard reaction, and several other steps, leading to the formation of tapentadol with an overall yield of about 52% (Li Yuhua, 2010).
Generation of Structurally Diverse Libraries
The compound has been used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. These reactions have yielded a variety of derivatives including dithiocarbamates, thioethers, pyrazolines, pyridines, and other complex structures, demonstrating the versatility of 3-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide hydrochloride in synthetic chemistry (Roman, 2013).
In Neuroprotection and Chemosensory Applications
A derivative, N-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide, exhibited neuroprotective properties and was an effective inhibitor of butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. Additionally, the compound showed promise in protecting neurons against damage from free radicals and exhibited low toxicity, with the ability to penetrate the CNS (González-Muñoz et al., 2011). Furthermore, a chemosensor based on a derivative of this compound showed significant potential in detecting Zn2+ ions in aqueous media, indicating its applicability in chemosensory and environmental monitoring (Y. S. Kim et al., 2016).
Eigenschaften
IUPAC Name |
3-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2.ClH/c1-11(2)6-5-8(13)10-7-9(14)12(3)4;/h5-7H2,1-4H3,(H,10,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKCXPCEZFMUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)NCC(=O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-5-yl)benzamide](/img/structure/B2499465.png)



![2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2499472.png)


![2-Pyrazin-2-yl-5-(3,3,3-trifluoropropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499477.png)
![2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2499479.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2499486.png)
![4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2499487.png)